methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of cyclohepta[b]thiophene derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propenamide moiety, and a cyclohepta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Group: The starting material, 4-methoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the corresponding Schiff base.
Cyclization: The Schiff base is then subjected to cyclization reactions to form the cyclohepta[b]thiophene core.
Esterification: The cyclohepta[b]thiophene derivative is esterified using methanol and a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE
- (2E)-2-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-2-PROPENOIC ACID
Uniqueness
METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique cyclohepta[b]thiophene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H23NO4S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H23NO4S/c1-25-15-11-8-14(9-12-15)10-13-18(23)22-20-19(21(24)26-2)16-6-4-3-5-7-17(16)27-20/h8-13H,3-7H2,1-2H3,(H,22,23)/b13-10+ |
InChI Key |
AUBIFUSPDKOVKM-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |
Origin of Product |
United States |
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